The compound "2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid" is a derivative of piperidine, which is a heterocyclic organic compound that has been extensively studied for its potential therapeutic applications. Piperidine derivatives have been shown to possess a wide range of biological activities, including anti-acetylcholinesterase (anti-AChE) activity, which is significant in the treatment of neurodegenerative diseases such as Alzheimer's disease. The synthesis and structure-activity relationships (SAR) of these compounds have been a subject of interest in medicinal chemistry, aiming to enhance their potency and selectivity for the desired biological targets123.
The primary application of anti-AChE piperidine derivatives is in the field of neurodegenerative diseases, particularly Alzheimer's disease. The potent anti-AChE inhibitors such as compounds 13e and 21 have been developed as antidementia agents due to their ability to enhance cholinergic function in the brain12. These compounds have undergone in vivo studies to demonstrate their efficacy in increasing ACh levels and improving cognitive function.
The pharmacokinetic properties of these compounds are also of great interest. For example, the 2-aryl(pyrrolidin-4-yl)acetic acids were found to have good overall pharmacokinetic properties in rats, indicating their potential for further development as therapeutic agents5. The development of these compounds involves optimizing their absorption, distribution, metabolism, and excretion (ADME) profiles to ensure they are effective and safe for clinical use.
Apart from their role in neurodegenerative diseases, some piperidine derivatives have been explored for their antithrombotic properties. For instance, fluorinated benzyloxyphenyl piperidine-4-carboxamides have been studied as inhibitors of factor Xa and platelet aggregation, indicating their dual function against thrombosis6. These compounds could serve as leads for the development of new antithrombotic drugs, offering a novel approach to preventing and treating thrombotic conditions.
This compound can be classified as:
The synthesis of 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid can involve several steps, typically starting from commercially available piperidine derivatives. The general approach includes:
The synthesis may require specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid can be described as follows:
2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid can participate in various chemical reactions:
These reactions are significant for further functionalization and modification of the compound in synthetic pathways.
The mechanism of action of 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid is not fully elucidated but may involve:
Studies on similar compounds suggest that they may act as inhibitors or modulators in various biological systems.
Physical properties such as boiling point and specific heat capacity are generally determined experimentally and can vary based on purity and formulation.
2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid has potential applications in several fields:
The systematic name 2-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic acid precisely defines its molecular architecture. Breaking this down:
Its molecular formula is C₁₅H₁₉NO₅, with a PubChem CID of 18919494 [1]. Structurally, it belongs to two significant classes:
Table 1: Key Identifiers and Molecular Properties
Property | Value | Source |
---|---|---|
IUPAC Name | 2-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic acid | PubChem [1] |
Molecular Formula | C₁₅H₁₉NO₅ | PubChem [1] |
Canonical SMILES | OC(=O)COC1CCN(C(=O)OCC2=CC=CC=C2)CC1 | PubChem [1] |
Alternative Designation | Cbz-4-(carboxymethoxy)piperidine | Supplier Data [4] |
The canonical SMILES OC(=O)COC1CCN(C(=O)OCC2=CC=CC=C2)CC1
reveals the connectivity: the acetic acid chain (OC(=O)C
) connects via oxygen (O
) to the piperidine 4-position (C1
), with the nitrogen bearing the Cbz group (C(=O)OCC2=CC=CC=C2
). This arrangement creates a polar, moderately lipophilic scaffold ideal for interacting with biological targets while allowing synthetic modifications [1] [4].
The synthesis and application of this compound reflect pivotal advancements in two domains: heterocyclic chemistry and protecting group technology. Piperidine derivatives have been investigated since the 19th century, but the development of practical nitrogen-protecting groups in the mid-20th century revolutionized their utility in complex molecule synthesis. The benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas in 1932 for peptide synthesis, offered a major improvement over earlier methods due to its crystalline derivatives and selective removal via hydrogenolysis without affecting acid-labile groups [5] [7].
The specific innovation of ether-linked acetic acid appendages to piperidine emerged prominently in the 1990s–2000s, driven by demands for:
Table 2: Evolution of Key Structural Analogs
Compound | CAS Number | Key Feature | Significance |
---|---|---|---|
2-(1-((Benzyloxy)carbonyl)piperidin-4-ylidene)acetic acid | 40113-03-9 | Exocyclic double bond at C4 | Enhanced planarity for receptor binding studies |
(R)-2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-(benzyloxycarbonyl)acetic acid | 400888-22-4 | Chiral center with dual protection | Enabled stereoselective peptide synthesis [7] |
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid | 157688-46-5 | Acid-stable Boc protection | Compatible with acidic deprotection conditions [8] |
The strategic placement of the acetic acid moiety via an oxygen linker in 2-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic acid represented a deliberate move to modulate electronic and steric properties. Unlike direct C-linked analogs (e.g., 2-(1-Benzylpiperidin-4-yl)acetic acid, CID 10633397), the ether linkage reduces steric bulk near the acid group while maintaining water solubility – crucial for biological applications [3] [8]. Its commercial availability from suppliers like Ambeed (95% purity) underscores its established role in modern synthetic workflows [4].
This compound excels as a multifunctional building block in drug design, primarily due to three attributes:
Demonstrating its utility, the compound serves as a precursor to advanced intermediates like 2-({1-[(benzyloxy)carbonyl]-4-(4-bromo-1,3-thiazol-2-yl)azocan-4-yl}oxy)acetic acid
(CAS not provided), which integrates a bromothiazole unit – a key fragment in kinase inhibitors and antimicrobial agents [6]. Its structural framework also underpins the synthesis of chiral amino acid derivatives exemplified by (R)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-(benzyloxycarbonyl)acetic acid
(CAS 400888-22-4), crucial for introducing stereocenters into peptidomimetic drug candidates [7].
Table 3: Representative Applications in Drug Design
Therapeutic Area | Role of Compound | Outcome/Advantage |
---|---|---|
Protease Inhibitor Design | Conformational constraint element | Improved binding affinity to catalytic site [7] |
Peptide Mimetic Synthesis | Source of chiral C4-substituted piperidine scaffolds | Enabled enantioselective routes to unnatural amino acids [7] |
Kinase Inhibitor Development | Precursor to bromothiazole-functionalized derivatives | Facile cross-coupling for library synthesis [6] |
In protease inhibitor programs, derivatives of this compound have been incorporated into molecules targeting matrix metalloproteinases (MMPs) and viral proteases. Its piperidine-oxygen-acetic acid motif optimally positions carboxylate groups for zinc chelation in MMP active sites, while the Cbz group allows late-stage deprotection after assembly of the inhibitor core [7]. Similarly, in peptide mimetics, it serves as a conformationally restricted surrogate for natural amino acids, enhancing metabolic stability without compromising target engagement. The commercial availability of gram-to-kilogram quantities (e.g., 10g to 25g packs from AiFChem, VWR) facilitates its adoption across drug discovery pipelines [4] [5]. Future directions include exploiting its structure in PROTACs (Proteolysis Targeting Chimeras) where the ether linker could connect E3 ligase ligands to target protein binders, leveraging its synthetic tractability for innovative therapeutic modalities [6] [8].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: